3-Hydroxy-8-methylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-8-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(12)10(13)11-9(6)7/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSLHINQRSDCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 8 Methylquinolin 2 1h One Derivatives
Total Synthesis Strategies
The construction of the core 3-hydroxy-8-methylquinolin-2(1H)-one structure can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and substituent diversity.
One-Pot Reaction Sequences
One-pot syntheses provide an efficient route to quinolin-2-one derivatives by minimizing intermediate isolation and purification steps. For instance, a novel 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline has been synthesized via a one-pot Schiff base reaction of nitro-eugenol with acetaldehyde. researchgate.net This method utilizes catalysts such as Fe/HCl, Zn/formic acid, or Sn/HCl in ethanol (B145695) to facilitate the reaction without the need to isolate the primary amine intermediate. researchgate.net
Another notable one-pot approach involves the synthesis of 3,3′-arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones). nih.gov This reaction proceeds through the condensation of two molecules of a quinolone with one molecule of an aldehyde. nih.gov A specific example is the unexpected formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) during the formylation of 2-quinolones with a DMF/Et3N mixture. nih.gov The proposed mechanism involves the in-situ generation of a 4-formyl-2-quinolone intermediate which then reacts with another molecule of the parent quinolone. nih.gov
| Catalyst/Reagent | Reactants | Product | Reference |
| Fe/HCl, Zn/formic acid, or Sn/HCl | Nitro-eugenol, Acetaldehyde | 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline | researchgate.net |
| DMF/Et3N | 2-quinolones | 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly convergent and atom-economical processes for the synthesis of complex molecules from simple starting materials in a single step. While specific MCRs for this compound are not detailed in the provided context, the synthesis of related quinoline (B57606) derivatives often employs such strategies. For example, the synthesis of novel 4-aryl-3,4-dihydro-2H- ekb.eggoogle.comoxazino[5,6-h]quinolin-2-ones is achieved by refluxing a mixture of 8-hydroxyquinoline (B1678124), a para-alkylbenzaldehyde, and urea (B33335) under acidic conditions. mdpi.com
Cyclization and Annulation Protocols
Cyclization and annulation reactions are fundamental to the formation of the quinolinone ring system. A common strategy involves the reduction and subsequent cyclization of a nitro precursor. For example, the reduction of ethyl 3-(2-nitrophenyl)-3-oxopropanoate can lead to the formation of a 4-hydroxyquinolin-2(1H)-one. researchgate.net
The intramolecular cyclization of N-substituted anilines is another powerful method. The condensation of anilines with malonic acid derivatives in the presence of a condensing agent like phosphorus oxychloride can furnish the quinolinone core. researchgate.net
| Precursor | Reagents/Conditions | Product | Reference |
| Ethyl 3-(2-nitrophenyl)-3-oxopropanoate | Reduction | 4-hydroxyquinolin-2(1H)-one | researchgate.net |
| Aniline, Malonic acid | Condensing agent (e.g., POCl3) | 4-hydroxy-2(1H)-quinolone | researchgate.net |
Ring Expansion and Rearrangement Strategies
Ring expansion and rearrangement reactions offer alternative pathways to the quinolinone scaffold. While the provided information does not explicitly detail these strategies for this compound, a related synthesis involves the Beckmann rearrangement of 2-hydroxy-5-methylacetophenone oxime using a Vilsmeier-Haack reagent (POCl3/DMF) to yield heterocyclic compounds. nih.gov
Functionalization and Derivatization at Key Positions
Once the this compound core is synthesized, further modifications can be introduced at various positions to modulate its properties.
Regioselective Halogenation and Chalcogenation Reactions
Regioselective functionalization is crucial for targeted derivatization. Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride can yield 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net Subsequent acid hydrolysis of this dichloro derivative can selectively furnish 4-chloro-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net
The introduction of sulfur, a chalcogen, can also be achieved. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) at high temperatures leads to the formation of 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.com Alternatively, heating 4-chloro-8-methylquinolin-2(1H)-thione with thiourea can also produce this sulfanyl (B85325) derivative. mdpi.com
| Starting Material | Reagents | Product | Reference |
| 4-hydroxy-8-methylquinolin-2(1H)-one | POCl3, PCl5 | 2,4-dichloro-8-methylquinoline | mdpi.comresearchgate.net |
| 2,4-dichloro-8-methylquinoline | Dilute dichloroacetic acid | 4-chloro-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |
| 4-chloro-8-methylquinolin-2(1H)-one | Thiourea, heat | 8-methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |
Amination and Hydrazination Reactions
The introduction of amino and hydrazino groups to the quinolinone core is a key strategy for creating new derivatives. These functional groups serve as versatile handles for further molecular elaboration.
Amination of quinolinone derivatives can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the quinoline ring. For instance, 4-chloro-8-methylquinolin-2(1H)-one, derived from 4-hydroxy-8-methylquinolin-2(1H)-one, can be converted to 4-amino-8-methylquinolin-2(1H)-one. nih.gov This is accomplished by first reacting the chloro derivative with triphenylphosphine (B44618) to form a phosphazene, which is then hydrolyzed with hydrochloric acid to yield the amino product. nih.gov Another method involves the reduction of a nitro group. For example, nitroquinoline derivatives can undergo direct amination via vicarious nucleophilic substitution of hydrogen. In a different approach, the bromine atom in 4-hydroxy-3-(1-hydroxy-2-bromoethyl)-1-phenyl/methyl quinolin-2(1H)-one can be nucleophilically substituted by various primary amines to introduce an amino group at the ethyl side chain. sctunisie.org The Mannich reaction is another powerful tool for the aminomethylation of hydroxyquinolines, often utilizing formaldehyde (B43269) and a primary or secondary amine. mdpi.comresearchgate.net
Hydrazination is another important transformation. 4-Hydrazino-8-methylquinolin-2(1H)-one can be synthesized from 4-chloro-8-methylquinolin-2(1H)-one by reaction with hydrazine (B178648) hydrate (B1144303). nih.gov Similarly, 1-ethyl-4-hydroxyquinolin-2(1H)-one reacts with hydrazine hydrate to yield the corresponding 4-hydrazinyl derivative. nih.govnih.gov These hydrazino derivatives are key intermediates. For example, they can undergo autoxidation in pyridine (B92270) to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. nih.gov Furthermore, the reaction of 3-acetyl-4-hydroxy-1-phenyl/methyl quinolin-2(1H)-one with substituted phenylhydrazines can lead to the formation of 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives. wikipedia.org
Table 1: Selected Amination and Hydrazination Reactions of Quinolinone Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| 4-Chloro-8-methylquinolin-2(1H)-one | 1. Triphenylphosphine 2. HCl | 4-Amino-8-methylquinolin-2(1H)-one | nih.gov |
| 4-Hydroxy-3-(1-hydroxy-2-bromoethyl)-1-phenyl/methyl quinolin-2(1H)-one | Primary amines | 4-Hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methyl quinolin-2(1H)-one | sctunisie.org |
| 8-Hydroxyquinoline | Formaldehyde, Primary/Secondary Amine | Aminomethylated 8-hydroxyquinolines | mdpi.comresearchgate.net |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | nih.gov |
| 1-Ethyl-4-hydroxyquinolin-2(1H)-one | Hydrazine hydrate | 1-Ethyl-4-hydrazinylquinolin-2(1H)-one | nih.govnih.gov |
| 3-Acetyl-4-hydroxy-1-phenyl/methyl quinolin-2(1H)-one | Substituted phenylhydrazines | 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one | wikipedia.org |
Phosphorylation and Related Modifications
The introduction of phosphorus-containing groups, particularly phosphonates, into the quinolinone framework is an area of growing interest. Phosphonates can act as isosteres for carboxylates and phosphates, potentially influencing the biological activity of the parent molecule.
The synthesis of quinolinone derivatives bearing a phosphonate (B1237965) group can be achieved through several synthetic routes. One notable method is the reaction of 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone with diethyl phosphite. This reaction, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), yields diethyl 5,6-dihydro-6-methyl-4,5-dioxo-4H-pyrano[3,2-c]quinolin-2-yl-2-phosphonate. nih.gov This pyranophosphonate can be further reacted with various nucleophiles to generate a range of heterocyclic phosphonates linked to the 4-hydroxy-2(1H)-quinolinone core. nih.gov
Another versatile method for synthesizing α-aminophosphonates is the Kabachnik–Fields reaction. This one-pot, three-component synthesis involves the condensation of a 2-oxo-quinoline-3-carbaldehyde derivative, an amine, and diethyl phosphite. This approach has been successfully used to generate a library of novel 2-oxo-quinoline derivatives containing α-aminophosphonate moieties.
Furthermore, phosphonate-substituted quinolines have been synthesized via the Povarov reaction, a [4+2] cycloaddition, involving aminophenylphosphonates, aldehydes, and styrenes or acetylenes. Although this example does not start from a pre-formed quinolinone, it demonstrates a powerful method for constructing the phosphorylated quinoline core.
Table 2: Synthesis of Phosphorylated Quinolinone Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
| 3-[(E)-3-(Dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone | Diethyl phosphite, DBU | Diethyl pyrano[3,2-c]quinolinylphosphonate | nih.gov |
| 2-Oxo-quinoline-3-carbaldehyde derivative | Primary amine, Diethyl phosphite | α-Aminophosphonate derivative of 2-oxo-quinoline | |
| Diethyl (2-aminophenyl)phosphonate | Aromatic aldehyde, Styrene/Acetylene, BF₃·Et₂O | Diethyl quinolinylphosphonate |
Introduction of Heterocyclic Moieties
The fusion or attachment of other heterocyclic rings to the this compound core is a widely used strategy to create novel chemical entities. Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active molecules.
Pyrazoles: Pyrazole rings can be constructed from quinolinone precursors. For example, the cyclocondensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives with hydrazines in refluxing ethanol leads to the formation of pyrazolo[4,3-c]quinolin-4(5H)-ones. nih.gov In another example, a 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one, when treated with hydrazine, yields a pyrazolinone derivative, which upon reaction with excess hydrazine, forms a pyrazolopyrazole structure. A more complex approach involves the reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with 5-amino-3-methyl-1H-pyrazole to furnish a 4-hydroxy-1-methylquinolin-2(1H)-one tethered with a pyrazolo[3,4-b]pyridine system.
Triazoles: The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is a common method for synthesizing 1,2,3-triazoles. For instance, 4-azido-quinolin-2(1H)-ones can react with active methylene (B1212753) compounds like pentane-2,4-dione to afford 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. Another strategy involves the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by treatment with hydrazine hydrate and then phenyl isocyanate to form a thiourea derivative. Subsequent ring closure yields a 3-mercapto-1,2,4-triazole attached to the quinoline core.
Pyrimidines: Pyrimidine rings can also be appended to the quinolinone scaffold. Novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines have been synthesized from α,β-unsaturated ketones derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one by reacting them with guanidine (B92328) hydrochloride. Additionally, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can be recyclized with 6-aminouracil (B15529) derivatives to yield pyrido[2,3-d]pyrimidines.
Table 3: Examples of Heterocycle Introduction to Quinolinone Scaffolds
| Quinolinone Precursor | Reagent(s) | Resulting Heterocycle | Reference |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydrazines | Pyrazolo[4,3-c]quinolin-4(5H)-one | nih.gov |
| 4-Azido-quinolin-2(1H)-one | Pentane-2,4-dione | 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | |
| α,β-Unsaturated ketone of 3-acetyl-4-hydroxy-N-methylquinolin-2-one | Guanidine hydrochloride | 2-Amino-6-aryl-pyrimidine | |
| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 5-Amino-3-methyl-1H-pyrazole | Pyrazolo[3,4-b]pyridine | |
| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 6-Aminouracil derivatives | Pyrido[2,3-d]pyrimidine |
Synthesis of Hybrid and Conjugate Structures
Creating hybrid molecules by combining the this compound scaffold with other pharmacophores or molecular entities is a key strategy in drug discovery. This approach aims to develop compounds with novel or enhanced properties by integrating the functionalities of both parent molecules.
One common strategy is the synthesis of bis-quinolines. For example, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have been synthesized unexpectedly during the formylation of 2-quinolones with a DMF/Et₃N mixture. nih.gov A more controlled synthesis involves the condensation of two molecules of a quinolone with one molecule of formaldehyde. These dimeric structures have shown interesting biological potential.
Conjugation with other heterocyclic systems is also prevalent. A notable example is the synthesis of coumarin-quinolinone hybrids. The reaction of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one with various nucleophiles has been explored to create a range of fused and linked heterocyclic systems. Additionally, hybrid compounds of 8-hydroxyquinoline with the antibiotic ciprofloxacin (B1669076) have been prepared, for instance, through the Mannich reaction using paraformaldehyde.
Furthermore, the attachment of sugar moieties to the quinolinone core has been reported to create glycoconjugates. For example, 4-hydroxy-1-(4-methoxyphenyl)-2-oxo-N'-(arabinose)-ylidene-1,2-dihydroquinoline-3-carbohydrazide has been synthesized by refluxing the corresponding hydrazide with D-arabinose.
Table 4: Examples of Hybrid and Conjugate Structures
| Quinolinone Derivative | Conjugated Moiety | Linkage/Reaction Type | Product Type | Reference |
| 4-Hydroxyquinolin-2(1H)-one | Second quinolinone unit | Methylene bridge (e.g., from DMF or formaldehyde) | 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-one) | |
| 4-Hydroxy-1-methyl-quinolin-2(1H)-one | Coumarin | Carbonyl linkage | Coumarin-quinolinone hybrid | |
| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Mannich reaction | 8-Hydroxyquinoline-ciprofloxacin hybrid | |
| 4-Hydroxy-1-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | D-Arabinose | Hydrazone linkage | Quinolone-sugar conjugate |
Pharmacological and Biological Investigations
In Vitro Bioactivity Profiling
Anticancer and Antitumor Efficacy in Cell Lines
Derivatives of the 3-hydroxyquinolin-2(1H)-one scaffold have been synthesized and evaluated for their potential as anticancer agents. While being developed as inhibitors for other biological targets, a notable characteristic of this class of compounds is their significant cytotoxicity against various cell lines.
One study focusing on the development of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of HIV-1 reverse transcriptase found that the tested compounds exhibited high cellular cytotoxicity. nih.gov This inherent cytotoxicity, while limiting their use as antiviral agents, suggests a potential for these compounds in oncology research. nih.gov Research into other substituted quinolin-2-one derivatives has shown activity against human colon carcinoma (HCT-116), lung cancer (A-549), and breast cancer (MDA-MB) cell lines. researchgate.netekb.eg For instance, certain 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-methylquinolin-2(1H)-one derivatives were found to be cytotoxic against the MDA-MB cell line. researchgate.net However, specific anticancer efficacy data for 3-Hydroxy-8-methylquinolin-2(1H)-one itself is not detailed in the available research.
Antimicrobial Spectrum (Antibacterial and Antifungal Activities)
The quinoline (B57606) framework is well-established in the field of antimicrobial agents. However, specific data on the antibacterial and antifungal spectrum of this compound are limited in the reviewed literature.
Studies on the broader family of quinolin-2-one and 8-hydroxyquinoline (B1678124) derivatives have shown a wide range of antimicrobial activities. For example, various derivatives have demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. ekb.egnih.govbiointerfaceresearch.com Some 8-hydroxyquinoline derivatives have also been evaluated for activity against Mycobacterium and Staphylococcus species, with a 5,7-dichloro-8-hydroxy-2-methylquinoline compound showing high inhibitory potential. nih.gov Similarly, antifungal investigations have been conducted on 8-hydroxyquinoline derivatives against various fungal pathogens, including Candida species and dermatophytes, with some compounds showing potent activity. researchgate.netrsc.orgnih.govmdpi.comnih.gov One study noted that while many quinoline-2-one derivatives were synthesized, they exhibited no antifungal activity against Candida albicans. ekb.eg The specific contribution of the 8-methyl substituent on the 3-hydroxyquinolin-2(1H)-one core to the antimicrobial spectrum remains an area for further investigation.
Antioxidant Potency Assessments
The antioxidant potential of quinoline derivatives has been a subject of interest, with various studies exploring how different substituents on the quinoline ring affect this activity. nih.govresearchgate.net Research on certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed promising DPPH radical scavenging activity. nih.gov Another study on 8-hydroxyquinoline derivatives revealed low antioxidant activity, suggesting that the number of hydroxyl groups could influence inhibitory action. mdpi.com However, based on the available scientific literature, specific assessments of the antioxidant potency for this compound have not been reported.
Enzyme Inhibition Studies (e.g., D-amino acid oxidase, NQO-1, HIV-1 Reverse Transcriptase)
The inhibitory activity of this compound and its parent scaffold against several key enzymes has been a significant area of research.
D-amino acid oxidase (DAAO) Inhibition: The 3-hydroxyquinolin-2(1H)-one scaffold is a potent inhibitor of human D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids and a target for neurological disorders. nih.govpatsnap.com The parent compound, 3-hydroxyquinolin-2(1H)-one, is a very potent DAAO inhibitor with an IC₅₀ value of 4 nM. nih.gov In a comprehensive study, this compound (referred to as compound 11 in the study) was synthesized and evaluated as part of a structure-activity relationship (SAR) analysis for DAAO inhibition. researchgate.net This research used cocrystallization of the parent compound with the human DAAO enzyme to understand the binding site and guide the design of new analogues, including the 8-methyl derivative. nih.govresearchgate.net
Table 1: D-Amino Acid Oxidase (DAAO) Inhibition by 3-Hydroxyquinolin-2(1H)-one Derivatives This table is based on data for a series of related compounds to illustrate structure-activity relationships.
| Compound (Substitution) | Human DAAO IC₅₀ (nM) | Rat DAAO IC₅₀ (nM) |
|---|---|---|
| Unsubstituted | 4 | 1400 |
| 8-Methyl | 13 | 1400 |
| 5-Fluoro | 3 | 1200 |
| 6-Fluoro | 4 | 1200 |
| 7-Fluoro | 4 | 2000 |
| 8-Fluoro | 12 | 1100 |
| 5-Chloro | 3 | 1100 |
| 6-Chloro | 4 | 1000 |
| 7-Chloro | 3 | 1400 |
| 8-Chloro | 13 | 1100 |
| 6-Methyl | 6 | 1200 |
| 7-Methyl | 4 | 1300 |
Data sourced from J. Med. Chem. 2009, 52(11), 3576-85. nih.govresearchgate.net
NQO-1 Inhibition: NAD(P)H:quinone oxidoreductase 1 (NQO-1) is a cytosolic enzyme that is often overexpressed in cancer cells. While some quinoline derivatives have been investigated in relation to NQO-1, there is no specific information available in the reviewed literature regarding the inhibition of NQO-1 by this compound. nih.govnih.gov
HIV-1 Reverse Transcriptase Inhibition: Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as selective inhibitors of the ribonuclease H (RNase H) activity associated with HIV-1 reverse transcriptase (RT). nih.govnih.govmdpi.com The RNase H function of RT is essential for viral replication, making it a key therapeutic target. mdpi.commdpi.com Synthetic modifications of the 3-hydroxyquinolin-2(1H)-one scaffold, including modulations on the benzene (B151609) ring, have yielded compounds with inhibitory properties against HIV-1 RT-associated RNase H activity in the 10-20 μM range. nih.gov These compounds did not significantly affect the DNA polymerase activity of RT, indicating selectivity for the RNase H domain. nih.gov
Elucidation of Molecular Mechanisms of Action
The biological activities of this compound and related quinolinones are underpinned by a variety of molecular mechanisms. These range from the direct inhibition of enzymatic targets to the modulation of fundamental cellular pathways.
Research has identified several key biological targets for quinolinone-based compounds. Derivatives of 3-hydroxyquinolin-2(1H)-one have been developed as inhibitors of influenza A endonuclease. nih.gov An X-ray crystal structure of a derivative, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, complexed with the influenza endonuclease revealed that it chelates two metal ions at the enzyme's active site. nih.gov This interaction is critical for inhibiting the "cap-snatching" mechanism required for viral mRNA transcription and replication. nih.gov The binding angle of the quinolinone ring system allows for significant π–π stacking interactions with the histidine residue His41 at the active site. nih.gov
In the context of cancer, the 90-kDa heat shock protein (Hsp90) has been identified as a promising therapeutic target. nih.gov Hsp90 is a chaperone protein essential for the folding, stability, and activation of over 400 client proteins, many of which are directly implicated in tumor progression and survival. nih.gov A series of 3-(heteroaryl)quinolin-2(1H)-ones were designed and synthesized as potential C-terminal Hsp90 inhibitors, showing promising cytotoxic effects against cancer cell lines. nih.gov
Furthermore, molecular docking studies have explored the potential of related quinoline derivatives to inhibit other key proteins in disease. For instance, Topoisomerase IIβ has been investigated as a potential receptor for certain novel quinolinone derivatives. nih.gov
Table 1: Identified Biological Targets for Quinolinone Derivatives
| Target Protein | Associated Disease/Process | Mechanism of Inhibition | Reference Compound(s) |
|---|---|---|---|
| Influenza A Endonuclease | Influenza A Virus Replication | Bimetal chelation at the active site, blocking "cap-snatching" | 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one |
| Hsp90 | Cancer | Inhibition of chaperone function, leading to client protein degradation | 3-(heteroaryl)quinolin-2(1H)-ones |
The ability to chelate metal ions is a cornerstone of the biological activity of 8-hydroxyquinoline (8HQ) and its derivatives. nih.gov Among the seven isomers of monohydroxyquinoline, only 8HQ can form stable complexes with divalent metal ions through chelation. nih.gov This chelating ability is fundamental to their antitumor effects. nih.govnih.gov
The antitumor activity of quinoline-based thiosemicarbazones, for example, has been shown to involve an iron chelation mechanism. nih.gov Racemic 8-hydroxyquinoline derivatives have been found to exert cellular effects through their iron, copper, and zinc chelating properties. google.com This metal binding is not only necessary but can also significantly alter the anticancer activity of these compounds. acs.org Studies suggest that even subtle differences in metal chelation properties can have a substantial impact on the selective toxicity of these derivatives against multidrug-resistant cancer cells. acs.org The mechanism often involves the formation of a lipophilic metal complex that can more easily penetrate cellular membranes and disrupt metal homeostasis, which is crucial for processes like cell proliferation.
Quinolinone derivatives can exert profound effects on critical cellular processes. Studies on related compounds have demonstrated the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. researchgate.net For instance, thymoquinone, a related quinone compound, has been shown to perturb cell-cycle progression. nih.gov
Mitochondrial integrity is another key target. A furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), was found to induce mitochondrial depolarization, a key event in apoptosis. nih.gov This effect was linked to the compound's intracellular oxidation by alcohol dehydrogenase (ADH), suggesting that its oxidized metabolites directly compromise mitochondrial function by causing the opening of the permeability transition pore. nih.gov Similarly, other 8-hydroxyquinoline derivatives are known to inhibit mitochondrial dysfunction induced by oxidative stress. google.com
The generation of reactive oxygen species (ROS) is another mechanism contributing to the cytotoxicity of these compounds. mdpi.com Quinones are known inducers of ROS, and at higher concentrations, they can act as pro-oxidants. nih.gov This overproduction of ROS can mediate DNA damage, induce cell-cycle arrest, and ultimately trigger apoptosis. nih.govmdpi.com
Beyond enzymatic inhibition, quinolinone derivatives can interact directly with nucleic acids and proteins. Studies on sulfonamide substituted 8-hydroxyquinoline derivatives and their transition metal complexes have investigated their interaction with plasmid and Calf Thymus DNA. researchgate.net The results from UV spectroscopic studies and gel electrophoresis suggest that these complexes bind to DNA, likely through an intercalation mechanism where the planar quinoline ligand inserts itself between the base pairs of the DNA double helix. researchgate.net
The interaction with proteins is also a crucial aspect of their mechanism of action. The binding of metal-based drugs to proteins can play a significant role in their transport and activity. researchgate.net Research on a vanadium complex with 8-hydroxyquinoline, [V(IV)O(8-HQ)2], showed that it interacts with the protein RNase A. researchgate.net Such interactions can stabilize the drug, facilitate its transport to target sites, or directly modulate the function of the protein itself.
Preclinical In Vivo Studies (Non-Human Models)
To evaluate the therapeutic potential of these compounds, preclinical studies in non-human models are essential. These studies provide critical information on efficacy in a living system.
The antitumor activity of quinoline derivatives has been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. In a key study, the efficacy of 8-hydroxy-2-quinolinecarbaldehyde, a related quinoline derivative, was tested against a subcutaneous Hep3B hepatocellular carcinoma xenograft in athymic nude mice. nih.govhkbu.edu.hknih.govfigshare.com The results were significant, demonstrating that treatment completely abolished the growth of the xenograft tumor. nih.govresearchgate.nethkbu.edu.hknih.govfigshare.com Importantly, this potent antitumor effect was achieved with no observable histological damage to vital organs in the treated mice compared to the control group. nih.govhkbu.edu.hknih.govfigshare.com These findings suggest that quinoline derivatives hold considerable potential as effective antitumor agents. nih.govresearchgate.nethkbu.edu.hk
Table 2: In Vivo Antitumor Activity of 8-hydroxy-2-quinolinecarbaldehyde
| Animal Model | Cancer Cell Line | Tumor Type | Outcome | Reference |
|---|
Computational Chemistry and Theoretical Characterization
Quantum Chemical Computations
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the molecular sciences for predicting the properties of molecules. These methods are instrumental in understanding the electronic characteristics and reactivity of quinoline (B57606) systems.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to determine the optimized geometrical configurations of molecules. For instance, in studies of quinoline derivatives, DFT calculations at levels such as B3LYP/6-311++G(d,p) are employed to compute various molecular parameters. Such calculations are foundational for further analysis, including the examination of molecular orbitals, electrostatic potential, and reactivity descriptors. The application of DFT has also been crucial in studying the polymorphism of related compounds like 8-hydroxyquinolin-2(1H)-one, where it helps in elucidating the structures of different crystalline forms.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical stability and reactivity; a larger energy gap suggests higher stability.
For a series of novel 4-hydroxy-1-methylquinolin-2(1H)-one derivatives, FMO analysis revealed that the distribution of HOMO and LUMO orbitals is crucial for their electronic properties. While specific values for 3-Hydroxy-8-methylquinolin-2(1H)-one are not available, the table below presents representative data from a related quinoline derivative to illustrate the typical energy ranges.
Table 1: Representative Frontier Molecular Orbital Energies of a Quinoline Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.123 |
| ELUMO | -2.128 |
| Energy Gap (ΔE) | 3.995 |
Data is illustrative and based on a related compound from the literature.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue represents positive potential (electron-poor areas, susceptible to nucleophilic attack).
In studies of quinoline derivatives, MEP analysis helps to identify the most reactive parts of the molecule. For example, the negative potential regions are often associated with the lone pairs of electronegative atoms like oxygen and nitrogen, highlighting them as likely sites for interaction with electrophiles. The positive potential is often found around hydrogen atoms.
Global Reactivity Descriptors (e.g., Hardness, Softness)
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
These descriptors are calculated using the HOMO and LUMO energies and are crucial for comparing the stability and reactivity of different compounds. For instance, a compound with a higher hardness value is generally more stable and less reactive.
Table 2: Representative Global Reactivity Descriptors for a Quinoline Derivative
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.123 |
| Electron Affinity (A) | 2.128 |
| Electronegativity (χ) | 4.126 |
| Chemical Hardness (η) | 1.998 |
| Chemical Softness (S) | 0.250 |
Data is illustrative and based on a related compound from the literature.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set, theoretical chemical shifts for 1H and 13C NMR can be calculated. These theoretical spectra can then be compared with experimental data to confirm the molecular structure.
Similarly, theoretical vibrational frequencies can be computed and compared with experimental IR spectra. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For many quinoline derivatives, a good agreement between theoretical and experimental spectra has been reported, validating the computational models used.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules by calculating the first-order hyperpolarizability (β₀). A high β₀ value suggests that a molecule may exhibit significant NLO effects. Theoretical investigations on some quinoline derivatives have suggested their potential for future NLO applications based on their calculated hyperpolarizability values. These studies indicate that the electronic structure of the quinoline ring system can be tuned to enhance NLO properties.
Molecular Modeling and Docking Studies
Computational methods, particularly molecular modeling and docking studies, serve as powerful tools to predict and analyze the interactions between small molecules and biological macromolecules. For this compound and its analogs, these in silico techniques provide critical insights into their potential mechanisms of action at a molecular level, guiding further experimental research.
Molecular docking simulations are frequently employed to investigate how quinolinone derivatives may bind to protein targets. One such significant target is human topoisomerase IIβ, a crucial enzyme involved in managing DNA topology during replication and transcription. nih.govnih.gov The inhibition of this enzyme is a key mechanism for several anticancer drugs. researchgate.net
Docking studies on compounds structurally related to this compound have been performed using the crystal structure of human topoisomerase IIβ (PDB ID: 4G0U) as the receptor. nih.gov These simulations aim to predict the most stable binding pose of the ligand within the protein's active site and to quantify the strength of the interaction, typically expressed as a binding energy or docking score. For instance, derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one have been evaluated against this enzyme to correlate their binding affinities with potential anticancer efficacy. nih.gov
The primary interactions governing the binding of quinolinone scaffolds to topoisomerase IIβ often involve a network of hydrogen bonds, as well as hydrophobic and van der Waals interactions with key amino acid residues in the binding pocket. nih.govnih.gov The 3-hydroxy and the 2-keto groups on the quinolinone ring are often crucial for forming these hydrogen bonds, anchoring the molecule in place.
A detailed analysis of the binding site reveals the specific amino acid residues that form the interaction interface with the ligand. For the broader class of quinolone-based compounds targeting human topoisomerase IIβ, several key residues have been identified as critical for binding. nih.govresearchgate.net These often include charged, polar, and aromatic amino acids that can participate in various non-covalent interactions.
Molecular docking analyses of fluoroquinolines with human topoisomerase IIβ have shown interactions with residues such as Aspartate (ASP) 479, Serine (SER) 480, Lysine (LYS) 456, Arginine (ARG) 503, Glutamine (GLN) 778, and Arginine (ARG) 820. researchgate.net These interactions are fundamental to the stability of the ligand-protein complex. The simulations suggest that the quinolinone core settles into a conformation that maximizes favorable contacts with these residues.
The table below summarizes the key amino acid residues within the human topoisomerase IIβ binding pocket that are frequently involved in interactions with quinolone-type inhibitors and the nature of these interactions.
| Interacting Residue | Potential Interaction Type | Reference |
| ASP 479 | Hydrogen Bond, Electrostatic | nih.govresearchgate.net |
| SER 480 | Hydrogen Bond | nih.govresearchgate.net |
| LYS 456 | Hydrogen Bond, Electrostatic | researchgate.net |
| ARG 503 | Hydrogen Bond, Electrostatic | researchgate.net |
| GLN 778 | Hydrogen Bond | researchgate.net |
| ARG 820 | Hydrogen Bond, Electrostatic | researchgate.net |
Conformational dynamics studies, although less commonly reported for this specific compound, would further elucidate how the ligand and protein structures adapt upon binding. Such analyses could reveal whether the binding event induces significant conformational changes in the topoisomerase IIβ enzyme, which can be critical for its inhibition. These simulations provide a dynamic picture of the binding event, complementing the static view offered by traditional docking studies.
Analytical Methods for Characterization and Quantification
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for the isolation and purification of quinolinone compounds from reaction mixtures and natural sources. The selection of a specific technique is contingent on the scale of the separation and the required purity of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis and purification of quinolinone derivatives due to its high resolution and sensitivity. In the context of 3-Hydroxy-8-methylquinolin-2(1H)-one, reversed-phase HPLC is typically employed. This involves a nonpolar stationary phase (such as C18-silica) and a polar mobile phase, commonly a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be influenced by the precise mobile phase composition, flow rate, and column temperature. Detection is frequently accomplished using a UV-Vis spectrophotometer, as the quinolinone core possesses a strong chromophore that absorbs UV light. nih.gov For quantitative analysis, a calibration curve is constructed by running standards of known concentration. HPLC methods are crucial for determining the purity of synthesized batches and for isolating the compound for further structural analysis. sielc.comijpsdronline.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions leading to this compound. nih.govnih.gov It is also valuable for preliminary purity assessment and for determining optimal solvent systems for column chromatography.
In a typical TLC analysis, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of eluent is critical; a common system for quinolinones might consist of a mixture of a relatively nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent. The components of the sample migrate up the plate at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase, resulting in separation. The separated spots are visualized, often under UV light, and the retention factor (Rf) is calculated to help identify the compounds. nih.gov
Hyphenated Techniques (e.g., LC-NMR, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly effective for analyzing quinoline (B57606) alkaloids and their derivatives. researchgate.net In this technique, the eluent from an HPLC system is directed into the ion source of a mass spectrometer. nih.gov This allows for the determination of the molecular weight of the components as they elute from the column. For this compound, a positive ion electrospray ionization (ESI+) mode would likely be used, which would detect the protonated molecule [M+H]+. This provides unambiguous confirmation of the compound's molecular mass. researchgate.netnih.gov Further fragmentation in the mass spectrometer (MS/MS) can yield structural information about the molecule. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. mdpi.com The eluent from the HPLC column flows through a specialized NMR flow-cell, where NMR spectra of the separated compounds can be acquired. mdpi.com This is especially useful for the direct and unambiguous identification of compounds in complex mixtures without the need for prior isolation. mdpi.com Stop-flow LC-NMR, where the chromatographic flow is paused while a specific peak is in the detector, allows for the acquisition of more complex and sensitive 2D NMR spectra, providing comprehensive structural data. mdpi.com
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, confirming the connectivity of atoms and the presence of key functional groups.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netresearchgate.net The FT-IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. nih.govnih.gov These include a broad band for the O-H stretch of the hydroxyl group, another band for the N-H stretch of the lactam, a strong absorption for the C=O (amide carbonyl) stretch, and several bands in the aromatic region corresponding to C=C and C-H stretching and bending vibrations. nist.govnist.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretch, broad | 3200 - 3600 |
| N-H | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=O (Amide I) | Stretch | 1640 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and confirmation of this compound. Standard MS analysis provides crucial information about the compound's molecular weight by measuring the mass-to-charge ratio (m/z) of its ionized form. For this compound, with a molecular formula of C₁₀H₉NO₂, the nominal molecular weight is approximately 175.19 g/mol . Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. ESI is particularly useful as it typically generates the protonated molecule [M+H]⁺ at m/z 176 or the deprotonated molecule [M-H]⁻ at m/z 174, confirming the molecular mass with minimal fragmentation.
High-Resolution Mass Spectrometry (HR-MS) offers a significant advantage by providing the exact mass of the molecule with high precision. This allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [C₁₀H₁₀NO₂]⁺ is 176.0706, and for the deprotonated molecule [C₁₀H₈NO₂]⁻ is 174.0561. Observing these exact masses in an HR-MS analysis provides unambiguous confirmation of the compound's elemental formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's structure through controlled fragmentation. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern provides structural insights, such as the loss of neutral molecules like carbon monoxide (CO), which is common for quinolinone structures.
Table 1: Hypothetical HR-MS Data and Fragmentation for this compound
| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Proposed Fragment |
| [M+H]⁺ | 176.0706 | 176.0703 | -1.7 | Parent Ion |
| [M-H]⁻ | 174.0561 | 174.0559 | -1.1 | Parent Ion |
| [M+H-CO]⁺ | 148.0757 | 148.0755 | -1.3 | Loss of Carbon Monoxide |
| [M+H-H₂O]⁺ | 158.0600 | 158.0598 | -1.3 | Loss of Water |
Method Validation Parameters for Analytical Procedures
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. For the quantification of this compound in various samples, a comprehensive validation process following established guidelines (such as those from the International Council for Harmonisation - ICH) is required. This process verifies that the method is reliable, reproducible, and accurate for the analysis of this specific analyte.
Accuracy and Precision Assessment
Accuracy refers to the closeness of the measured value to the true or accepted value, while precision represents the degree of agreement among a series of individual measurements.
Accuracy is typically evaluated by performing recovery studies on samples spiked with a known amount of this compound standard. The percentage recovery is then calculated. An acceptable range is generally 98-102%.
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD) of a series of measurements. Typically, an RSD of ≤2% is considered acceptable.
Table 2: Illustrative Accuracy and Precision Data for a Hypothetical HPLC Method
| Analyte Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (% Recovery) |
| 1.0 | 1.5% | 1.8% | 101.2% |
| 10.0 | 0.8% | 1.1% | 99.5% |
| 50.0 | 0.5% | 0.9% | 100.3% |
Specificity and Selectivity Determination
Specificity is the ability of the analytical method to provide a response that is solely due to the analyte of interest, this compound, without interference from other components like impurities, degradation products, or matrix components. Selectivity is a comparative term that describes the extent to which the method can determine the analyte in the presence of other substances.
To establish specificity, a method would be challenged by analyzing blank samples, placebo formulations, and samples containing potential impurities or known degradation products. The results should demonstrate that the signal for this compound is not affected by these other components. In chromatographic methods like HPLC, this is often confirmed by peak purity analysis using a photodiode array (PDA) detector or by LC-MS.
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable levels of precision and accuracy.
These limits are crucial for analyzing trace amounts of this compound. They can be determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Table 3: Hypothetical Detection and Quantitation Limits
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 ng/mL |
Linearity and Dynamic Range
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of this compound within a given range. This range is the dynamic range of the assay.
To determine linearity, a series of standards of known concentrations are analyzed. A calibration curve is then generated by plotting the instrument response versus the concentration. The linearity is evaluated by statistical methods, such as calculating the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be ≥0.999.
Table 4: Example of a Linearity Study Data Set
| Standard Concentration (µg/mL) | Instrument Response (Peak Area) |
| 0.5 | 15,230 |
| 1.0 | 30,150 |
| 5.0 | 151,800 |
| 10.0 | 305,200 |
| 25.0 | 758,900 |
| 50.0 | 1,510,500 |
| Statistical Parameter | Value |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (R²) | 0.9996 |
Robustness Evaluation
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.
For an HPLC-based method for this compound, robustness would be tested by intentionally varying parameters such as:
pH of the mobile phase (e.g., ± 0.2 units)
Column temperature (e.g., ± 5 °C)
Mobile phase composition (e.g., ± 2% organic solvent)
Flow rate (e.g., ± 0.1 mL/min)
The effect of these changes on the analytical results (e.g., peak area, retention time) is then evaluated. The method is considered robust if the results remain within acceptable criteria, ensuring its transferability between different laboratories and instruments.
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-8-methylquinolin-2(1H)-one, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions or modifications of pre-existing quinolinone scaffolds. For example, derivatives are often prepared by refluxing precursors like substituted anilines or benzaldehyde analogs with reagents such as ethyl acetoacetate in ethanol. Key intermediates are purified via recrystallization (e.g., from DMF or ethanol) and characterized using:
- IR spectroscopy : To confirm hydroxyl (-OH, ~3447 cm⁻¹), carbonyl (C=O, ~1663 cm⁻¹), and aromatic C=C (~1567 cm⁻¹) groups .
- NMR spectroscopy : H NMR (DMSO-d6) identifies substituents (e.g., methyl groups at δ 3.59 ppm) and aromatic proton environments .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 297) validate molecular weight .
Q. How is the antimicrobial activity of this compound derivatives assessed?
- Methodological Answer : Bioactivity is evaluated using the twofold serial dilution technique against bacterial (e.g., Bacillus proteus, Pseudomonas aeruginosa) and fungal strains. Minimal Inhibitory Concentration (MIC) values (e.g., 16–32 μg/mL) are determined by comparing growth inhibition to controls like streptomycin. Active derivatives often feature halogen or amide substituents, which enhance membrane penetration .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for quinolinone derivatives be resolved?
- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze X-ray diffraction data. Challenges include resolving hydrogen bonding ambiguities (e.g., hydroxyl groups forming intramolecular vs. intermolecular bonds). High-resolution data (>1.0 Å) and twin refinement (for twinned crystals) improve accuracy. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation .
Q. What strategies optimize the synthesis of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in Koenigs-Knorr glycosylation, while ethanol minimizes side reactions in cyclization .
- Catalysts : Cs₂CO₃ improves glucosylation yields (e.g., 80% for acetylated derivatives) .
- Temperature control : Reflux (~80°C) ensures complete cyclization, while room-temperature crystallization avoids decomposition .
Q. How do substituent effects explain discrepancies in antimicrobial activity across quinolinone derivatives?
- Methodological Answer : Contradictions arise from:
- Electronic effects : Electron-withdrawing groups (e.g., -F, -NO₂) increase acidity of the hydroxyl group, enhancing hydrogen bonding with microbial enzymes .
- Steric hindrance : Bulky substituents (e.g., benzyloxy) reduce activity by obstructing target binding .
- Bioisosteric replacement : Replacing methyl with ethyl groups alters logP values, affecting cell permeability .
Use QSAR modeling to correlate substituent properties (Hammett σ, molar refractivity) with MIC values .
Q. What advanced techniques validate the tautomeric forms of this compound in solution?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent chemical shifts to detect keto-enol tautomerism.
- UV-Vis spectroscopy : Compare λmax in polar vs. nonpolar solvents; enol forms show bathochromic shifts in DMSO .
- X-ray crystallography : Resolve hydrogen bonding patterns (e.g., O-H∙∙∙O vs. N-H∙∙∙O) to confirm dominant tautomer .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT calculations : Calculate Fukui indices to identify electrophilic centers (e.g., C-4 position in quinolinone ring).
- Molecular docking : Simulate binding with microbial targets (e.g., Staphylococcus aureus gyrase) to prioritize derivatives for synthesis .
- MD simulations : Assess solvation effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms in aqueous vs. DMF media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
